Methyl cinnamate

概要

説明

Methyl cinnamate is the methyl ester of cinnamic acid. It is a white or transparent solid with a strong, aromatic odor reminiscent of cinnamon and strawberry. This compound is found naturally in various plants, including fruits like strawberries and culinary spices such as Sichuan pepper and some varieties of basil . It is widely used in the flavor and perfume industries due to its pleasant aroma.

準備方法

Synthetic Routes and Reaction Conditions: Methyl cinnamate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with methanol in the presence of an acid catalyst. For instance, choline chloride and p-toluenesulfonic acid monohydrate can be used as catalysts in a deep eutectic solvent system . Another method involves the Heck reaction between bromobenzenes and methyl acrylate, conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol .

Industrial Production Methods: Industrial production of this compound often employs the esterification method due to its simplicity and efficiency. The reaction typically involves heating cinnamic acid and methanol with an acid catalyst under reflux conditions. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions: Methyl cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cinnamic acid.

Reduction: It can be reduced to form cinnamyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

Oxidation: Cinnamic acid.

Reduction: Cinnamyl alcohol.

Substitution: Various substituted cinnamates depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Synthesis of Organic Compounds

Methyl cinnamate serves as a versatile starting material for synthesizing various organic compounds. It is particularly utilized in the production of cinnamamides through reactions with phenylethylamines. Recent studies have demonstrated a highly efficient method for synthesizing cinnamamides using Lipozyme® TL IM in continuous-flow microreactors, achieving up to 91.3% conversion under optimal conditions (45 °C for 40 minutes) .

Comparison with Similar Compounds

this compound is often compared to other cinnamate esters such as ethyl and benzyl cinnamate. While all share similar applications in flavors and fragrances, this compound is unique for its specific aroma profile and higher occurrence in natural sources like strawberries and certain spices .

| Compound | Applications | Aroma Profile |

|---|---|---|

| This compound | Organic synthesis, flavors | Sweet, fruity |

| Ethyl Cinnamate | Flavors, fragrances | Fruity |

| Benzyl Cinnamate | Perfumes, fixatives | Floral |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its potential to combat multi-drug-resistant bacteria . Its efficacy against various pathogens makes it a candidate for developing new antimicrobial agents.

Cellular Mechanisms

In cellular studies, this compound has been shown to increase cell vulnerability to oxidative stress in rat thymocytes. It also affects enzyme activities such as guaiacol peroxidase and α-amylase in certain plant species . These findings suggest potential applications in understanding oxidative stress mechanisms and developing protective strategies in biological systems.

Medicinal Applications

Anti-inflammatory and Anticancer Activities

this compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines, although further research is required to elucidate its mechanisms of action and therapeutic potential .

Industrial Applications

Flavors and Fragrances

In the fragrance industry, this compound is widely used due to its pleasant aroma. It is a key ingredient in perfumes and flavorings, contributing to the sensory attributes of various consumer products.

Cosmetics Production

this compound is also employed in cosmetics for its fragrance properties. Its inclusion enhances the sensory experience of cosmetic products while providing additional benefits such as antimicrobial properties .

Case Studies

- Synthesis Optimization Study : A study optimized the Fischer esterification process for producing this compound using p-toluenesulfonic acid (pTSA) as a catalyst. The optimized conditions yielded a 91% efficiency while reducing solvent usage—demonstrating the compound's relevance in educational laboratory settings .

- Cinnamamides Synthesis via Enzymatic Catalysis : Research highlighted the use of enzyme-catalyzed reactions for synthesizing cinnamamides from methyl cinnamates. This method not only improved reaction efficiency but also aligned with green chemistry principles by minimizing environmental impact .

作用機序

The mechanism of action of methyl cinnamate involves its interaction with various molecular targets. For instance, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis . Additionally, it can interact with ergosterol in fungal cell membranes, leading to antifungal effects .

類似化合物との比較

Methyl cinnamate is similar to other cinnamate esters such as ethyl cinnamate and benzyl cinnamate. it is unique due to its specific aroma profile and its higher occurrence in natural sources like strawberries and certain spices . Other similar compounds include:

Ethyl cinnamate: Used in flavors and fragrances, with a fruity aroma.

Benzyl cinnamate: Used in perfumes and as a fixative in fragrances.

Butyl cinnamate: Known for its antimicrobial properties.

This compound stands out due to its versatility and wide range of applications in various fields.

生物活性

Methyl cinnamate (MC), a natural compound derived from cinnamon, has garnered significant attention due to its diverse biological activities. This article explores the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of this compound, supported by various research findings and case studies.

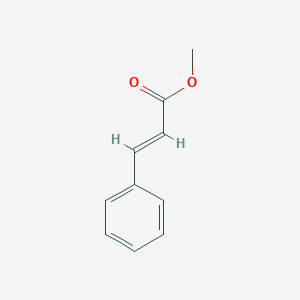

This compound is an ester formed from cinnamic acid and methanol. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₈O₂

- CAS Number : 103-26-4

The compound features a phenyl group attached to an alkene and an ester functional group, which contribute to its biological activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.

Antibacterial Activity

A study evaluated the antibacterial activity of this compound against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 1.0 |

| S. aureus | 0.5 |

| P. aeruginosa | 1.5 |

These results indicate that this compound possesses strong antibacterial properties, particularly against Gram-positive bacteria like S. aureus .

Antifungal Activity

This compound also demonstrates antifungal activity. In a comparative study, it was shown to inhibit various fungal strains with MIC values ranging from 789.19 µM to 1578.16 µM against species such as Candida albicans and Aspergillus flavus .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. A study highlighted that this compound significantly reduced malondialdehyde (MDA) production, a marker of lipid peroxidation, indicating its potential to mitigate oxidative damage .

Anti-inflammatory Effects

This compound has been found to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies showed that it reduced the expression of pro-inflammatory cytokines in cell cultures, suggesting its role in modulating inflammatory responses .

Cytotoxicity and Apoptosis Induction

Recent research has investigated the cytotoxic effects of this compound on pre-osteoblast cells (MC3T3-E1). The findings revealed that this compound induced apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), indicating its potential use in cancer therapy .

Summary of Cytotoxic Effects

| Parameter | Effect |

|---|---|

| Cell Viability | Decreased |

| Apoptosis Markers | Increased caspase-3 activity |

| Cell Migration | Inhibited |

Case Studies

- Diabetic Nephropathy : A study explored the protective effects of cinnamon oil (rich in this compound) against diabetic nephropathy in rats. The results indicated significant reductions in blood glucose levels and improvements in kidney histology .

- Food Preservation : this compound's antimicrobial properties have been utilized in food preservation techniques, enhancing the shelf life of various products by inhibiting microbial growth .

特性

CAS番号 |

103-26-4 |

|---|---|

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC名 |

methyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7- |

InChIキー |

CCRCUPLGCSFEDV-FPLPWBNLSA-N |

SMILES |

COC(=O)C=CC1=CC=CC=C1 |

異性体SMILES |

COC(=O)/C=C\C1=CC=CC=C1 |

正規SMILES |

COC(=O)C=CC1=CC=CC=C1 |

沸点 |

260.00 to 262.00 °C. @ 760.00 mm Hg |

melting_point |

36 °C |

Key on ui other cas no. |

1754-62-7 103-26-4 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

溶解性 |

insoluble in water; soluble in oils moderately soluble (in ethanol) |

同義語 |

methyl cinnamate methyl cinnamate, cis-isomer methyl cinnamate, ion(1-) methyl cinnamate, propenoic-3-(14)C-labeled methyl cinnamate, propenoic-3-(14)C-labeled, (E)-isomer methyl cinnamate, trans-isomer methyl trans-cinnamate |

蒸気圧 |

0.04 [mmHg] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。